Fenarimol directly inhibits the activity of CYP51. This enzyme is evolutionarily conserved and essential for the production of bulk sterols in eukaryotes [1] [2]. Its function is critical for maintaining membrane integrity and producing signaling molecules.
The following diagram illustrates the sterol biosynthesis pathway and the point of inhibition by this compound.
Recent studies have systematically evaluated this compound analogues to establish Structure-Activity Relationships (SAR) and optimize their drug properties [5] [6]. A key finding is the strong influence of physicochemical properties on efficacy.
The table below summarizes the structural features and their impact on activity.
| Structural Feature / Property | Impact on Activity & Optimization Insight |
|---|---|
| Pyrimidine/Pyridine Core | Essential for heme iron coordination in the CYP51 active site. Replacing the pyrimidine with a pyridine ring maintained potency and improved drug-like properties [1]. |
| Aryl Rings (Biphenyl-like) | Optimal lipophilic balance and specific substituents (e.g., 4-chlorophenyl, 4-trifluoromethylphenyl) enhance binding via hydrophobic interactions within the enzyme cavity [5] [1]. |
| Central Linker (e.g., -CH(OH)-) | The chirality and nature of the central carbon linker are critical. The (S)-enantiomer of derivative UDO was identified as the most active [1]. |
| Lipophilicity (logD) | A calculated logD <2.5 is strongly correlated with better in vivo efficacy, likely due to improved solubility and distribution [5] [6]. |
| Molecular Weight & Rotational Bonds | Lower molecular weight (<400 Da) and fewer rotational bonds (<5) correlate with superior in vitro potency, suggesting a preference for rigid, less flexible molecules [5]. |
Here are detailed methodologies for the core experiments used to characterize this compound analogues in the cited research.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC₅₀) of compounds [5] [6].
This model is used to pre-clinically evaluate treatment efficacy against mycetoma [5] [6].
This biochemical assay confirms the compound's mechanism is through sterol pathway disruption [4].
This compound itself is an agricultural fungicide, but its structure has served as a valuable starting point for developing human therapeutics for parasitic diseases [7] [1].
This compound (α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidine-methanol) is an organic chlorinated fungicide widely employed in agricultural settings for the production of fruit, vegetables, and ornamental plants. Originally developed for its antifungal properties, this compound acts systemically by inhibiting ergosterol biosynthesis in fungi through blockade of sterol C-14 demethylation. However, research over several decades has revealed that this compound exhibits significant endocrine-disrupting properties in mammalian systems, particularly through its inhibition of the aromatase enzyme (CYP19) [1]. Aromatase represents a crucial enzymatic target in endocrine physiology and toxicology as it catalyzes the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) – the rate-limiting step in estrogen biosynthesis [2]. The capacity of this compound to disrupt this pivotal steroidogenic pathway has generated substantial research interest both from toxicological and therapeutic perspectives.
The discovery of this compound's aromatase inhibitory activity emerged unexpectedly from observations of infertility in male rats exposed to high levels of this agricultural fungicide. Subsequent investigation determined that this effect was attributable to inhibition of aromatase activity within the central nervous system during the critical neonatal period [3]. This seminal finding not only highlighted this compound's endocrine-disrupting potential but also catalyzed the development of a novel class of nonsteroidal aromatase inhibitors, with this compound serving as the structural prototype for more potent therapeutic agents [3]. The dual identity of this compound – as both an agricultural fungicide and an endocrine disruptor – makes it a compound of significant interest to researchers in toxicology, endocrinology, and drug discovery.
This compound exhibits a complex profile of endocrine interactions that extends beyond aromatase inhibition, encompassing multiple mechanisms that may potentially counteract or potentiate each other in vivo. Understanding these interconnected pathways is essential for comprehensive assessment of its endocrine-disrupting properties.
Table: Multi-Modal Endocrine Disruption Mechanisms of this compound
| Mechanism | Experimental Evidence | Biological Consequence |
|---|---|---|
| Aromatase inhibition | Dose-dependent inhibition in human placental microsomes (IC50 = 10 μM) [4] | Reduced conversion of androgens to estrogens |
| Estrogen receptor agonism | Stimulation of MCF-7 cell proliferation at 3-25 μM [1] | Estrogen-like effects in estrogen-sensitive tissues |
| Androgen receptor antagonism | Reduced weights of androgen-sensitive organs in Hershberger assay [5] | Antiandrogenic effects in male reproductive system |
| Steroidogenesis disruption | Inhibition of multiple CYP450 isoforms involved in steroid biosynthesis [1] | Altered synthesis of various steroid hormones |
| Ah-receptor antagonism | Antagonism observed in human hepatoma TV101L cell line [1] | Potential disruption of xenobiotic metabolism |
The primary endocrine mechanism of this compound involves direct inhibition of aromatase (CYP19), a member of the cytochrome P450 superfamily responsible for the aromatization of androgens to estrogens. This compound coordinates with the heme iron group within the aromatase catalytic site, disrupting the enzyme's ability to perform the three consecutive hydroxylation reactions required for aromatization [2]. This mechanism parallels that of pharmaceutical aromatase inhibitors used in breast cancer therapy, though this compound's potency is considerably lower than specifically developed therapeutic agents.
Simultaneously, this compound demonstrates estrogen receptor agonism and androgen receptor antagonism, creating a complex endocrine disruption profile. In vitro, this compound induces proliferation of MCF-7 human breast cancer cells (an estrogen-sensitive cell line), with a maximum response corresponding to 66% of the maximum 17β-estradiol response at 25 μM concentration [1]. This estrogenic response is completely blocked by the pure anti-estrogen ICI 182,780, confirming ER-mediated mechanisms. Conversely, in vivo studies demonstrate that this compound causes marked reductions in weights of androgen-dependent tissues including ventral prostate, seminal vesicles, and levator ani/bulbocavernosus muscles in castrated testosterone-treated male rats – a hallmark of antiandrogenic activity [5]. These multi-modal activities make this compound a particularly interesting compound for studying complex endocrine interactions.
Visualization of this compound's Multi-Modal Mechanisms of Endocrine Disruption
The aromatase inhibitory activity of this compound has been quantitatively characterized across multiple experimental systems, revealing concentration-dependent effects with varying potency depending on the specific assay conditions and model systems employed. The tabulated data below provides a comprehensive overview of this compound's inhibition parameters across key experimental platforms.
Table: this compound Aromatase Inhibition Potency Across Experimental Systems
| Experimental System | IC50 Value | Assay Method | Key Findings | Reference |
|---|---|---|---|---|
| Human placental microsomes | 10 μM | (3)HO method from testosterone | Statistically significant inhibition; weaker than prochloraz (IC50 = 0.04 μM) | [4] |
| JEG-3 cell line | 2 μM | Aromatase activity measurement | Slightly greater potency than in microsomal systems | [4] |
| MCF-7 cell proliferation with testosterone | 0.8-3 μM | Inhibition of testosterone-induced proliferation | Aromatase inhibition dominant over ER agonism at these concentrations | [1] |
| MCF-7 cell proliferation (estrogenic effect) | 3-25 μM | Direct stimulation of proliferation | Maximum response: 66% of 17β-estradiol at 25 μM | [1] |
| Rat ovarian microsomes | 4.1 μM | In vitro aromatase activity | Led to discovery of this compound-induced infertility in male rats | [3] |
The concentration-dependent duality of this compound's action is particularly noteworthy. In MCF-7 cells, which express both aromatase and estrogen receptors, this compound demonstrates a biphasic effect profile. At lower concentrations (0.8-3 μM), this compound primarily acts as an aromatase inhibitor, effectively suppressing the estrogenic response induced by testosterone (which requires conversion to estradiol via aromatase) [1]. In contrast, at higher concentrations (3-25 μM), the compound exhibits direct estrogen receptor agonism, stimulating cell proliferation in the absence of testosterone. This concentration-dependent duality underscores the complex nature of this compound's endocrine interactions and highlights the importance of dose considerations when interpreting its biological effects.
Comparative analysis reveals that this compound exhibits moderate potency relative to other pesticidal aromatase inhibitors. Among fungicides tested, this compound (IC50 = 10 μM) demonstrated significantly weaker activity than prochloraz (IC50 = 0.04 μM) and imazalil (IC50 = 0.34 μM), but greater potency than triadimenol (IC50 = 21 μM) and triadimefon (IC50 = 32 μM) [4]. This intermediate potency profile, combined with its multi-modal mechanisms, makes this compound a valuable comparative compound for structure-activity relationship studies of endocrine-disrupting chemicals. The differential potency observed between experimental systems (e.g., 2 μM in JEG-3 cells vs. 10 μM in placental microsomes) highlights the influence of cellular context on this compound's activity, possibly reflecting differences in metabolic capacity, membrane permeability, or the presence of competing pathways.
The aromatase inhibitory activity of this compound observed in vitro translates to functionally significant endocrine disruption in whole-animal models, with particularly profound effects on reproductive development and function. The evidence from in vivo studies provides crucial context for understanding the potential health implications of this compound exposure.
In male rats, this compound exposure during the critical neonatal period results in permanent infertility attributable to inhibition of aromatase activity within the central nervous system [6]. This finding was particularly significant as it demonstrated that the fungicide could cross the blood-brain barrier and disrupt neuroendocrine pathways essential for sexual development. The specific mechanism involves suppression of estrogen biosynthesis in the brain during a critical developmental window, disrupting the normal organizational effects of estrogen on male reproductive neuroendocrine circuitry. This discovery ultimately led to the development of novel classes of nonsteroidal aromatase inhibitors for research and therapeutic applications [3].
In adult animal studies, this compound demonstrates antiandrogenic effects in short-term in vivo assays. When administered orally to castrated testosterone-treated male rats in a Hershberger assay, this compound caused markedly reduced weights of ventral prostate, seminal vesicles, musculus levator ani/bulbocavernosus, and bulbourethral glands [5]. These effects qualitatively resembled those of the antiandrogenic drug flutamide (used as a positive control), though differential effects on gene expression were observed. This compound caused a pronounced decrease in prostate binding protein C3 (PBP C3), ornithine decarboxylase (ODC), and insulin-like-growth factor 1 (IGF-1) mRNA levels in ventral prostates, whereas flutamide caused down-regulation of PBP C3 mRNA but up-regulation of TRPM-2 mRNA levels [5]. These findings suggest that while this compound acts as an antiandrogen in vivo, its precise molecular mechanisms may differ from classical androgen receptor antagonists.
Robust evaluation of this compound's aromatase inhibitory activity employs several well-established experimental approaches, each with distinct methodologies and applications. The following protocols represent key assays used in the literature to characterize this compound's effects on aromatase and related endocrine pathways.
The human placental microsome assay represents a classical approach for evaluating direct effects on aromatase activity, utilizing the conversion of radiolabeled androstenedione to estrone as the primary endpoint [4]. The protocol involves the following steps:
This method yielded an IC50 value of 10 μM for this compound in human placental microsomes, establishing its potency as a moderate aromatase inhibitor compared to other pesticidal compounds [4].
The MCF-7 cell proliferation assay provides a functional cellular system for evaluating both aromatase inhibitory and estrogenic activities simultaneously, leveraging the endogenous expression of both aromatase and estrogen receptors in this human breast cancer cell line [1]. The protocol involves:
This assay revealed the concentration-dependent duality of this compound's action, with aromatase inhibition predominant at lower concentrations (0.8-3 μM) and estrogenic effects manifesting at higher concentrations (3-25 μM) [1].
Experimental Workflow for Assessing this compound Aromatase Inhibition
The Hershberger assay provides an in vivo platform for detecting antiandrogenic effects, which may result from aromatase inhibition and/or direct androgen receptor antagonism [5]. The standardized protocol includes:
This assay demonstrated that this compound causes marked reductions in weights of androgen-dependent tissues, with qualitative similarities to the antiandrogenic drug flutamide [5].
The aromatase inhibitory properties of this compound have significance extending beyond toxicological assessment, with applications in both agricultural science and biomedical research. Understanding these broader implications enhances the compound's utility as a research tool and informs risk-benefit evaluations.
In agricultural toxicology, this compound serves as a reference compound for assessing the endocrine-disrupting potential of pesticidal agents. Its well-characterized multi-modal endocrine activity makes it particularly valuable for evaluating complex mixture effects and developing testing strategies for endocrine disruption screening. The differential effects of this compound on various cytochrome P450 isoforms [1] also make it a useful tool for studying metabolic interactions in species relevant to agricultural ecosystems. Additionally, research has explored the potential application of this compound as a tool for manipulating ecdysteroid biosynthesis in plants [7], demonstrating its utility beyond mammalian systems.
In biomedical research, this compound's most significant contribution has been as a structural template for the development of novel therapeutic agents. The discovery that this compound-induced infertility in male rats resulted from central nervous system aromatase inhibition [6] stimulated the development of structurally optimized analogues with improved potency and selectivity. This work ultimately led to the indenopyrimidine class of nonsteroidal aromatase inhibitors, which showed promise for the treatment of estrogen-dependent diseases including breast cancer [3]. Although this compound itself was not developed as a pharmaceutical, its structural architecture provided valuable insights for medicinal chemistry optimization programs.
From a regulatory perspective, this compound represents an important case study in the assessment of endocrine-disrupting chemicals with multiple mechanisms of action. The complex interplay between its aromatase inhibitory, estrogenic, and antiandrogenic activities highlights the challenges in predicting in vivo effects based solely on in vitro profiling data [1] [5]. This mechanistic complexity underscores the need for integrated testing approaches that evaluate multiple endocrine pathways simultaneously when assessing potential endocrine disruptors. This compound's well-documented effects across assay systems and species make it a valuable benchmark compound for validating new testing methodologies and computational models for endocrine disruption prediction.
This compound represents a chemically interesting and toxicologically significant aromatase inhibitor with multi-modal endocrine-disrupting properties. The compound exhibits moderate potency in direct aromatase inhibition assays (IC50 = 2-10 μM across systems), with additional activities as an estrogen receptor agonist and androgen receptor antagonist that create a complex endocrine disruption profile. The concentration-dependent duality of its action – with aromatase inhibition predominant at lower concentrations and estrogenic effects manifesting at higher concentrations – presents both challenges and opportunities for research applications.
Significant gaps remain in our understanding of this compound's endocrine effects, particularly regarding dose-response relationships at environmentally relevant exposure levels and potential species-specific differences in sensitivity. Future research should prioritize the development of computational models that can integrate fenariml's multi-modal mechanisms to predict in vivo effects across exposure scenarios. Additionally, further exploration of structure-activity relationships within the pyrimidine methanol chemical class may yield new compounds with optimized selectivity profiles for research or therapeutic applications. From a toxicological perspective, studies examining the effects of chronic low-dose exposure on developing organisms would provide valuable insights into potential human health risks.
Fenarimol primarily acts by inhibiting cytochrome P450 enzymes involved in sterol biosynthesis, though its specific targets differ between fungi and plants.
In fungi, this compound is a known inhibitor of ergosterol biosynthesis, which is essential for fungal cell membrane integrity. Its main target is lanosterol 14α-demethylase (CYP51), a key cytochrome P450 enzyme in the ergosterol pathway [1] [2]. This inhibition disrupts membrane structure and function.
Research indicates this compound also inhibits brassinosteroid (BR) biosynthesis in plants. It specifically targets the side-chain hydroxylation steps catalyzed by cytochrome P450 enzymes like CYP90B1, CYP90C1, and CYP90D1, which convert campestanol to teasterone [3] [4]. This inhibition leads to characteristic BR-deficient phenotypes, such as dwarfism and de-etiolation in dark-grown Arabidopsis seedlings, which can be rescued by brassinolide [3] [4]. This compound binds to CYP90D1 with high affinity, showing a typical type II binding spectrum and a Kd of approximately 0.79 μM [3] [4].
The diagram below illustrates the key inhibition points of this compound in the plant brassinosteroid biosynthesis pathway.
Recent research explores repurposing this compound analogues for treating neglected tropical diseases like mycetoma, caused by the fungus Madurella mycetomatis [1] [5].
The experimental workflow for this type of drug discovery campaign is summarized below.
The table below summarizes core experimental data from the cited studies.
| Parameter | Value / Finding | Context / Model | Source |
|---|---|---|---|
| IC₅₀ (BR Biosynthesis) | 1.8 ± 0.2 μM | Stem elongation, Arabidopsis thaliana (dark-grown) | [3] |
| Kd (Target Binding) | 0.79 μM | Binding to recombinant CYP90D1 | [3] [4] |
| Most Potent Analogues | MIC₅₀ = 0.25 μM | Analogues 9 and 12 vs. M. mycetomatis | [1] [5] |
| Potent Analogues | 22 analogues | MIC₅₀ < 9 μM vs. M. mycetomatis | [1] [5] |
| Key Property for In Vivo Efficacy | logD < 2.5 | Correlates with prolonged survival in G. mellonella | [5] |
For researchers looking to replicate or build upon these findings, here are the core methodologies.
This protocol is used to identify and characterize brassinosteroid biosynthesis inhibitors [3] [4].
This protocol describes the evaluation of compounds against the fungal agent that causes mycetoma [1] [5].
The field continues to evolve, particularly through open-source research initiatives like MycetOS. The key design principles of lower logD and molecular weight provide a solid foundation for your own research or analysis.
Fenarimol's effects are concentration-dependent, acting as an aromatase inhibitor at lower concentrations and an estrogenic receptor agonist at higher concentrations [1] [2].
The experimental workflow below illustrates the key assays used to characterize these dual mechanisms.
Experimental workflow for characterizing this compound's dual mechanisms
The table below summarizes critical quantitative findings on this compound's effects.
| Effect / Parameter | Experimental System | Result / Value | Citation |
|---|---|---|---|
| Aromatase Inhibition (IC50) | Human placental microsomes | 10 μM | [5] |
| Aromatase Inhibition (IC50) | JEG-3 cells (intact human) | 2 μM | [5] |
| Estrogenic Effect | MCF-7 cell proliferation assay (alone) | Significant proliferation at 3-25 μM (66% of max E2 response) | [1] |
| Aromatase Inhibition | MCF-7 cell assay (with Testosterone) | Inhibition of T-induced proliferation at 0.8-3 μM | [1] |
| In Vivo Estrogenic Effect | Ovariectomized rat uterotrophic assay | Increased uterine weight | [2] |
| In Vivo Antiandrogenic Effect | Hershberger assay (castrated male rats) | Reduced weights of ventral prostate, seminal vesicles | [6] |
For researchers aiming to replicate or build upon these findings, here are the methodologies from key studies.
This classic radio-labeled method is detailed in [5].
This intact cell system accounts for cell membrane permeability and metabolism [5].
This assay can test both estrogenic and aromatase-inhibitory effects [1].
This OECD-standardized assay confirms estrogenic action [2].
Fenarimol is a systemic fungicide used in agriculture to control fungal diseases in various crops. It is an ergosterol biosynthesis inhibitor and has been shown to possess reproductive, teratogenic, and oncogenic effects in experimental animals [1]. Regulatory agencies worldwide have established maximum residue levels (MRLs) for this compound in food commodities. The European Union is discussing reducing MRLs for this compound to the limit of determination (0.01 mg/kg) on several fruits, vegetables, and hops due to inadequate toxicological data [2]. This application note describes a validated method for determining this compound residues in food matrices (e.g., cereals, fruits, vegetables) using HPLC-MS/MS.
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure is used for sample extraction, followed by clean-up and analysis using HPLC-MS/MS. The method is validated according to the SANTE/11312/2021v1 guidance document [3] [4].
Gradient Program:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 98 | 2 |
| 0.5 | 98 | 2 |
| 20.0 | 1 | 99 |
| 24.0 | 1 | 99 |
MS/MS Conditions:
The method was validated per SANTE guidelines with the following performance characteristics for this compound in a cereal matrix [4]:
| Validation Parameter | Result |
|---|---|
| Linearity (R²) | >0.99 |
| Recovery (%) | 70–120 |
| Precision (RSD%) | <20 |
| LOQ (μg/kg) | 5 |
| LOD (μg/kg) | 0.01 (EU proposed) [2] |
The European Union is proposing to lower the MRL for this compound to the limit of detection (0.01 mg/kg) for many fruits and vegetables due to insufficient toxicological data, which will require highly sensitive analytical methods [2].
This protocol provides a robust, sensitive, and accurate method for determining this compound residues in food samples using QuEChERS extraction and HPLC-MS/MS analysis. The method meets regulatory validation criteria and is suitable for monitoring this compound residues at the levels required by current and proposed MRLs.
This compound is a systemic pyrimidine fungicide with both protective and curative action used primarily in agriculture to control various fungal diseases including powdery mildew, scabs, rusts, and leaf spots in multiple crops. Chemically designated as α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol, this compound belongs to the sterol demethylation inhibitor (DMI) class (FRAC code 3) and exhibits systemic activity within treated plants. The compound works by disrupting membrane function through inhibition of ergosterol biosynthesis in fungi, which is essential for maintaining fungal cell membrane integrity. [1] [2]
The regulatory status of this compound has undergone significant changes in recent years. The substance is not approved under EU Regulation 1107/2009, with its inclusion having expired. Consequently, the European Food Safety Authority (EFSA) has conducted a targeted review of Maximum Residue Levels (MRLs), recommending that many existing MRLs be lowered to the limit of quantification (LOQ). This regulatory shift reflects concerns regarding the toxicological profile of this compound, particularly its potential endocrine-disrupting properties and questions about the adequacy of older toxicological studies to meet current safety standards. Despite these regulatory changes in Europe, this compound remains in use in other regions including the United States and Australia, maintaining the importance of exposure assessment for agricultural workers. [3] [2]
This compound exhibits several physicochemical properties that influence its environmental fate and potential for worker exposure. The compound has a moderate aqueous solubility of 13.7 mg/L at 20°C and pH 7, but is highly soluble in various organic solvents including methanol (98,000 mg/L) and ethyl acetate (73,300 mg/L). This compound demonstrates a high octanol-water partition coefficient (Log P = 3.69), indicating significant lipophilicity and potential for bioaccumulation. The substance exists as off-white crystals with a melting point of 118°C and is not considered volatile. This compound exhibits stereoisomerism due to the presence of an asymmetric carbon atom, with commercial formulations typically sold as a racemic mixture. [2]
This compound's toxicological profile reveals several concerns for occupational exposure. The compound demonstrates low acute toxicity (oral LD₅₀ for rabbits > 2000 mg/kg) but presents significant chronic toxicity concerns. Reproductive studies have identified irreversible infertility in male rats, with this compound shown to inhibit testosterone aromatase activity. The acceptable daily intake (ADI) established for this compound is 0.01 mg/kg body weight, based on a no-observed-effect level (NOEL) of 1 mg/kg bw/day from reproduction and long-term dietary studies in rats. The acceptable operator exposure level (AOEL) is reported as 0.02 mg/kg/day. Of particular concern are findings that this compound possesses both estrogenic and anti-androgenic activity, classifying it as a potential endocrine disruptor. Recent research has also demonstrated that this compound exposure increases lactate dehydrogenase (LDH) activity in various rat tissues (liver, kidney, brain, and small intestine), indicating cellular damage. [1] [4] [5]
Agricultural workers face potential this compound exposure during two primary activities: mixing/loading operations (preparation of the pesticide suspension) and application activities (applying the prepared suspension to crops). The exposure patterns differ significantly between these scenarios in both magnitude and distribution across body regions. Studies conducted in greenhouse environments during cucumber treatment have quantified these exposures, revealing that dermal exposure represents the primary exposure route compared to inhalation exposure. The specific exposure levels are influenced by multiple factors including formulation type, application equipment, environmental conditions, work practices, and use of personal protective equipment. [1]
Table 1: Dermal and Inhalation Exposure During Greenhouse Applications
| Activity | Total Dermal Exposure (mg) | % of Applied AI | Primary Exposure Sites | Inhalation Exposure (μg) |
|---|---|---|---|---|
| Mixing/Loading | 0.17 ± 0.11 | 0.001 ± 0.001% | Hands (100%) | Not detected |
| Application | 0.22 ± 0.15 | 0.003 ± 0.002% | Back and legs (54.8% on shins) | 3.7 ± 1.0 |
Table 2: Body Region-Specific Dermal Exposure During Application
| Body Region | Percentage of Total Dermal Exposure |
|---|---|
| Shins | 54.8% |
| Chest and Stomach | 15.6% |
| Pelvis | 12.6% |
| Other Body Areas | 17.0% |
Table 3: Comparison of this compound Exposure with Other Pesticides
| Pesticide | Formulation | Dermal Exposure (mg) | Inhalation Exposure (μg) |
|---|---|---|---|
| This compound | EC | 0.22 | 3.7 |
| Imidacloprid | WP | Higher than this compound | Higher than this compound |
| Thiophanate-methyl | WP | Higher than this compound | Higher than this compound |
The whole body dosimetry approach serves as the standard methodology for assessing dermal exposure in agricultural workers. This technique utilizes exposure matrices strategically placed on various body regions to capture the distribution and magnitude of pesticide deposition. The specific materials include:
Following exposure, matrices are carefully removed using appropriate techniques to prevent contamination, stored in individual containers, and maintained at -20°C until analysis. The extraction process involves agitation with acetone at 200 rpm for 60 minutes, followed by concentration using a nitrogen evaporator. This compound residues are subsequently quantified using gas chromatography with nitrogen-phosphorous detection (HP 5890 series II plus) with a 30 m × 0.53 mm HP-5 capillary column. The instrumental parameters include an injection volume of 1 μL, injector temperature of 260°C, detector temperature of 320°C, and oven temperature programming from 210°C (hold 1 min) to 280°C at 10°C/min (hold 2 min). [1]
Inhalation exposure monitoring employs XAD-2 resin (ORBO 609 Amberlite XAD-2, 400/200 mg) connected to an air pump (GilAir-3) operating at a flow rate of 2 L/min. The sampling system incorporates 37-mm open-faced cassettes equipped with glass fiber filters (type AE) to capture particulate matter. Air sampling is conducted for the entire duration of the work activity, typically positioned in the worker's breathing zone. Following collection, both the XAD-2 resin and filters are subjected to similar extraction and analysis procedures as the dermal exposure matrices, using acetone extraction and GC-NPD analysis. [1]
Biomonitoring techniques provide a complementary approach to exposure assessment by measuring internal dose through analysis of biological specimens. The validation of whole body dosimetry through urinary biomonitoring has demonstrated strong correlation (r = 0.885, p = 0.0003), confirming the reliability of exposure measurements. For this compound, which exhibits endocrine-disrupting properties, specialized biomarker approaches have been developed. One advanced method involves measuring xeno-estrogenic activity in serum through a multi-step process: [7] [6]
This integrated approach allows researchers to assess the combined biological impact of complex pesticide mixtures with estrogenic properties, providing valuable insight into cumulative exposure effects. [7]
The risk assessment process for this compound involves a series of calculated parameters that compare actual exposure levels to established health-based guidance values. The key parameters include:
Table 4: Risk Assessment Parameters for this compound in Greenhouse Applications
| Parameter | Mixing/Loading | Application |
|---|---|---|
| PDE (μg/day) | 0.85 | 1.1 |
| PIE (μg/day) | Not detected | 18.5 |
| ADE (μg/day) | 0.0 | 28.6 |
| AIE (μg/day) | 0.0 | 15.8 |
| AQE (μg/day) | 0.0 | 44.4 |
| MOS | 0.000 | 0.014 |
The risk assessment results demonstrate that the Margin of Safety (MOS) values for both mixing/loading (0.000) and application (0.014) activities are significantly below 1.0, indicating a low risk level for agricultural workers under the studied conditions. Similarly, studies with other pesticides (e.g., thiamethoxam in vineyards) have reported comparable risk indices (0.000 for mixing/loading and 0.014 for application), confirming this risk pattern across different compounds. These findings suggest that with proper protective measures and work practices, the occupational risks associated with this compound exposure can be effectively managed. However, it is important to note that these risk assessments are based on current toxicological reference values, which the European Food Safety Authority has questioned regarding their adequacy according to current scientific standards. [1] [6] [3]
This protocol provides a standardized approach for assessing this compound exposure among agricultural workers during greenhouse applications.
Materials and Equipment:
Procedure:
Preparation Phase:
Field Application:
Sample Collection:
Analytical Procedures:
Data Analysis:
This protocol utilizes serum biomarker analysis to assess cumulative endocrine effects from exposure to this compound and other estrogenic pesticides.
Materials and Equipment:
Procedure:
Subject Recruitment and Classification:
Blood Collection and Processing:
Serum Fractionation:
MCF-7 Cell Proliferation Assay:
Data Interpretation:
The exposure assessment protocols outlined in this document provide comprehensive methodologies for evaluating occupational exposure to this compound among agricultural workers. The data generated through these standardized approaches demonstrate that under typical working conditions in greenhouse environments, this compound exposure presents relatively low risk to workers, particularly when compared with other pesticide formulations. However, several critical considerations emerge from current research and regulatory evaluations.
The endocrine-disrupting properties of this compound, particularly its estrogenic and anti-androgenic activities, warrant special attention in exposure assessment strategies. The development and implementation of biomarker-based approaches, such as the serum xeno-estrogenicity assay, provide valuable tools for assessing cumulative biological effects from complex pesticide mixtures. Future research directions should focus on longitudinal studies to characterize chronic health implications, refinement of exposure models for different agricultural settings, and development of improved personal protective equipment tailored to specific exposure patterns. Additionally, as regulatory standards evolve, with this compound no longer approved in the European Union and undergoing reevaluation elsewhere, these exposure assessment protocols will remain valuable for monitoring occupational safety in regions where the compound remains in use and for assessing worker protection with alternative fungicides. [7] [3] [2]
Fenarimol is a systemic pyrimidine fungicide used extensively on fruit crops, vegetables, and ornamental plants to control various diseases including powdery mildew, scab, and rusts [1]. While considered to have low acute oral toxicity, concerns exist about its potential as an endocrine disruptor with possible chronic effects on reproduction and development [1] [2]. Understanding and measuring occupational exposure through dermal and inhalation routes is therefore critical for risk assessment and ensuring worker safety during agricultural handling and application.
Before a pesticide can cause harm, it must enter the body through one of three primary routes: oral (through the mouth and digestive system), dermal (through the skin), or inhalation (through the nose and respiratory system) [3]. Dermal exposure accounts for approximately 90% of all pesticide exposure users receive from non-fumigant pesticides and often occurs undetected during mixing, application, or handling [3]. The rate of dermal absorption varies significantly across different body parts, with the genital area having an absorption rate approximately 11 times faster than the forearm [3]. Inhalation exposure results from breathing in pesticide vapors, dust, or spray particles, which is particularly concerning for fumigant pesticides [3].
The following section details standardized methodologies for measuring dermal and inhalation exposure to this compound and similar fungicides in agricultural settings.
Purpose: To quantify the amount and distribution of this compound deposition on the body during mixing/loading and application activities.
Materials and Reagents:
Procedure:
Sample Collection:
Sample Processing and Analysis:
Data Calculation:
Table 1: Example Dermal Exposure Distribution During Pesticide Application
| Body Region | Exposure Amount (mg) | Percentage of Total Dermal Exposure (%) |
|---|---|---|
| Shin | 11.34 | 35.1 |
| Chest & Stomach | 5.04 | 15.6 |
| Pelvis | 4.07 | 12.6 |
| Gloves (during mixing/loading) | 0.154 | 94.5 |
Purpose: To determine the concentration of this compound in the breathing zone during agricultural activities.
Procedure:
Air Sampling:
Analysis:
Table 2: Inhalation and Dermal Exposure During Different Tasks | Task | Dermal Exposure (mg) | Inhalation Exposure (μg) | Percentage of Total Applied A.I. |----------|--------------------------|------------------------------|-------------------------------------| | Mixing/Loading | 0.163 | Not Detected | 0.0004% (dermal) | | Application | 32.3 | 10.8 | 0.07% (dermal), 2.4×10⁻⁶% (inhalation) |
Purpose: To evaluate whether this compound exposure levels pose health risks to agricultural workers.
Procedure:
Calculate Actual Exposure:
Determine Risk Index (RI):
Biomonitoring Validation:
The following diagram illustrates the complete experimental workflow for this compound exposure assessment and risk evaluation:
Diagram 1: Experimental Workflow for this compound Exposure Assessment (Title: 65 characters)
Physiologically Based Toxicokinetic (PBTK) Modeling:
These application notes provide comprehensive methodologies for measuring dermal and inhalation exposure to this compound in agricultural settings. The standardized protocols for whole body dosimetry and inhalation sampling, coupled with rigorous risk assessment procedures, enable researchers to accurately quantify occupational exposure and evaluate potential health risks. The correlation between external exposure measurements and internal biomonitoring data strengthens the validity of these methods for regulatory decision-making and protective measure implementation.
Mycetoma is a debilitating subcutaneous disease characterized by tumorous swellings and grain formation. Treating the fungal form (eumycetoma) is particularly challenging, requiring prolonged drug therapy and often surgery, with high recurrence rates [1] [2]. The open-source MycetOS project identified the fenarimol analogue EPL-BS1246 (MMV698244) as a potent hit against M. mycetomatis through drug repurposing screens [1] [2]. This compound itself is a known agricultural fungicide that inhibits ergosterol biosynthesis [3].
This protocol is adapted from methods used to evaluate 185 this compound analogues [1] [2].
This protocol uses the Galleria mellonella (wax moth) larvae model, which produces grains similar to human mycetoma and can predict therapeutic outcomes [1].
The table below summarizes critical data from the evaluation of 185 this compound analogues.
| Parameter | Results & Values | Significance / Correlation |
|---|---|---|
| Total Analogues Tested | 185 | Broad structure-activity relationship (SAR) exploration. |
| Potent In Vitro Inhibitors (MIC₅₀ < 9 µM) | 22 analogues | 11.9% hit rate from the library. |
| Most Potent Analogues (MIC₅₀) | 0.25 µM (e.g., analogues 9 and 12) | Highly potent lead compounds. |
| Analogues with In Vivo Efficacy | 6 analogues (e.g., 1, 4, 8, 16, 167, 310) | Significantly prolonged larval survival. |
| Critical Lipophilicity (logD at pH 7.4) | < 2.5 | Correlated with better in vivo efficacy and prolonged larval survival [1] [4]. |
| Molecular Weight | < 400 Da | Associated with more potent in vitro activity (lower growth percentage). |
| Number of Rotational Bonds | ≤ 5 | Associated with more potent in vitro activity. |
| Assay Type | Key Parameters | Endpoint / Outcome Measure |
|---|
| In Vitro Screening | Concentrations: 100 µM, 25 µM Organism: M. mycetomatis | Inhibition of metabolic activity IC₅₀ / MIC₅₀ value | | In Vivo (G. mellonella) | Dose: 20 µM Model: M. mycetomatis-infected larvae | Larval survival over time (Kaplan-Meier analysis) |
Analysis of the data reveals crucial factors for designing effective this compound-based antifungals for mycetoma.
Diagram 1: Key physicochemical properties for optimal this compound analogue design.
The primary mechanism of action for this compound is the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membranes [3]. The experimental workflow for evaluating these compounds is systematic and multi-staged.
Diagram 2: High-throughput screening workflow for this compound analogues.
The Open Source Mycetoma (MycetOS) project has identified the fungicide fenarimol as a promising chemotype for repurposing against mycetoma, a neglected tropical disease caused by the fungus Madurella mycetomatis [1]. The in vivo efficacy of these compounds is critically evaluated using the *Galleria mellonella* (greater wax moth) larval model, a established invertebrate system that bridges the gap between in vitro assays and mammalian studies [2] [3]. These application notes consolidate the key protocols and structure-activity relationship (SAR) findings for researchers developing novel antifungals.
The following diagram and table outline the core workflow and detailed methodology for evaluating compound efficacy in the Galleria mellonella model.
Table 1: Key Steps in the Galleria mellonella In Vivo Efficacy Assay
| Step | Procedure Description | Key Parameters & Notes |
|---|---|---|
| 1. Larval Infection | Larvae are injected with a standardized inoculum of M. mycetomatis grains or conidia. | The infectious dose must be standardized to ensure a consistent and measurable infection outcome in the control group [3]. |
| 2. Compound Administration | Test compounds are administered to larvae, typically via injection into the hemocoel. | Dosing is based on tolerable concentrations established in prior toxicity studies [2]. Multiple doses can be tested. |
| 3. Incubation & Monitoring | Injected larvae are incubated at a controlled temperature (e.g., 37°C) and monitored daily for survival. | The primary readout is larval survival over time. Death is indicated by a lack of movement and melanization [1] [3]. |
| 4. Data Analysis | Larval survival data are plotted using Kaplan-Meier survival curves and analyzed with log-rank tests. | Compounds that result in a statistically significant prolongation of larval survival compared to infected, untreated controls are considered efficacious [1]. |
| 5. SAR Correlation | In vivo efficacy results are analyzed alongside the compounds' calculated physicochemical properties. | A strong correlation has been observed between improved in vivo efficacy and lower lipophilicity (logD < 2.5) [1]. |
The evaluation of 185 this compound analogues revealed critical factors influencing their potency.
Table 2: Physicochemical Properties Correlated with this compound Analogue Activity [1]
| Property | Correlation with In Vitro Potency | Statistical Significance (p-value) | Target Value for Optimal Activity |
|---|---|---|---|
| Molecular Weight | Lower molecular weight associated with significantly greater growth inhibition. | p = 0.0023 | < 400 Da |
| Lipophilicity (logD) | Lower logD (at pH 7.4) correlated with better in vivo efficacy in the larval model. | p = 0.0051 (in vitro) | < 2.5 |
| Rotational Bonds | Fewer rotational bonds (≤5) associated with significantly greater growth inhibition. | p = 0.0006 | ≤ 5 |
From the SAR study:
The integration of systematic in vitro screening with the Galleria mellonella in vivo model has proven highly effective for the MycetOS project. The identified SAR, particularly the critical role of lipophilicity (logD), provides a clear design strategy for developing next-generation this compound analogues with improved efficacy against mycetoma.
This compound (α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidine-methanol) is a broad-spectrum pyrimidine carbinol fungicide with protective, curative, and eradicative activities against various fungal pathogens including powdery mildews and scab diseases. With the chemical formula C₁₇H₁₂Cl₂N₂O and molecular weight of 331.2 g/mol, this compound exhibits low water solubility (approximately 13.7-14.6 mg/L at 25°C across pH 3-10) and relatively high stability in sterile buffered water in the dark at various pH conditions [1]. The compound is characterized by a carbinol group connecting two chlorobenzene rings and a pyrimidine ring, creating a complex molecular structure that undergoes intricate photodegradation processes in aqueous environments [2]. Understanding the photodegradation behavior of this compound is crucial for environmental risk assessment, particularly given its widespread agricultural use and potential for water contamination through agricultural runoff.
This compound's chemical structure consists of two aromatic systems (chlorophenyl rings) connected via a carbon atom to a heteroaromatic pyrimidine ring with a hydroxyl group, creating a tertiary alcohol configuration. This arrangement results in several important physicochemical properties that influence its environmental behavior and degradation pathways [1]:
Table 1: Key physicochemical properties of this compound
| Property | Value/Specification | Conditions | Reference |
|---|---|---|---|
| CAS Number | 60168-88-9 | - | [1] |
| Melting Point | 117-119°C | - | [1] |
| Water Solubility | 13.7-14.6 mg/L | pH 3-10, 25°C | [1] |
| Vapor Pressure | 6.5 × 10⁻⁵ Pa | 25°C | [1] |
| Molecular Formula | C₁₇H₁₂Cl₂N₂O | - | [1] |
| pKa | 2.58 | - | [1] |
The low water solubility of this compound places it in the category of hydrophobic compounds, potentially leading to adsorption to organic matter in soils and sediments. The presence of chlorine atoms on both phenyl rings contributes to its environmental persistence and influences the photodegradation mechanisms, particularly through potential dechlorination pathways. The pyrimidine ring contains nitrogen atoms that can participate in hydrogen bonding and serves as the primary chromophore responsible for light absorption in the environmentally relevant UV range [2].
This compound's environmental significance stems from its extensive agricultural application for controlling fungal diseases in various crops, including fruits, vegetables, and ornamental plants. As a sterol biosynthesis inhibitor, it specifically targets the lanosterol demethylase enzyme in fungi, disrupting membrane integrity [3]. While highly effective against target organisms, this compound has been reported to cause decreased fertility in male rats and inhibit estrogen biosynthesis, indicating potential endocrine-disrupting properties [3]. These characteristics, combined with its potential for transport to aquatic systems through agricultural runoff, necessitate thorough understanding of its environmental fate, particularly its photochemical transformation under natural conditions.
The photodegradation of this compound in aqueous solutions occurs primarily through its lowest excited singlet state, which has n,π* character and corresponds to excitation localized on the pyrimidine ring of the molecule [2] [4]. This excited state absorption between 280 and 330 nm overlaps with the solar emission spectrum, making direct photolysis under environmental conditions feasible. The photodegradation process follows pseudo-first-order kinetics with the rate strongly influenced by water chemistry parameters, particularly salinity and dissolved organic matter [2].
Research has identified seven major photoproducts resulting from solar irradiation of this compound in aqueous solutions, with molecular masses of 328, 294, 292, 278, and 190 Daltons [4] [5]. Of these, three structural isomers exist for the m/z 328 photoproduct, and two structural isomers for the m/z 294 photoproduct, demonstrating the complexity of the degradation pathway. The proposed mechanism involves several key reactions [4]:
The following diagram illustrates the primary photodegradation pathways of this compound in aqueous solution under solar irradiation:
Figure 1: Primary photodegradation pathways of this compound in aqueous solutions under solar irradiation, showing the major intermediate products and their subsequent breakdown to low molecular weight compounds
The photodegradation of this compound produces several structurally distinct intermediates with varying persistence and properties:
Table 2: Major photodegradation products of this compound in aqueous solution
| Product (m/z) | Suggested Structure | Persistence | Formation Conditions |
|---|---|---|---|
| 328(a,b,c) | 4-chloro-2-(5-pyrimidyl)-2'-chlorobenzophenone isomers | Low (particularly 328a) | Initial photoproducts from ring migration and oxidation |
| 294(a,b) | Dechlorinated hydroxylated derivatives | Moderate (294a most stable) | Formed via dechlorination and hydroxylation |
| 292 | Ketone derivative | Moderate | Oxidation of carbinol moiety |
| 278 | Ring cleavage product | High | Cleavage between pyrimidine and phenyl rings |
| 190 | Small ring cleavage fragment | High | Complete separation of pyrimidine ring |
Of the various major products detected, the isomer 328(a) is particularly unstable under continued solar irradiation, while the most stable photoproducts are those with m/z 294(a), 278, and 190 [4]. Upon prolonged solar irradiation, all these intermediates eventually break down to produce polar, low molecular weight compounds that are more readily biodegradable but may still possess biological activity [4] [5].
Purpose: To determine the photodegradation kinetics and identify transformation products of this compound in aqueous solutions under natural sunlight conditions.
Materials and Equipment:
Procedure:
Solution Preparation: Prepare this compound stock solution in acetonitrile (1000 mg/L). Dilute with distilled/deionized water to final concentration of 1-5 mg/L, ensuring acetonitrile content does not exceed 1% (v/v).
Solar Irradiation: Transfer 500 mL of solution to quartz vessels. Expose to natural sunlight during spring, fall, and winter months at desired location (e.g., 37°N 9°W for reference). Include dark controls wrapped in aluminum foil.
Sampling: Collect aliquots (10-20 mL) at predetermined time intervals (0, 2, 4, 8, 12, 24, 48, 96, 168 hours). Protect from light and store at 4°C until analysis.
Extraction: For product identification, acidify samples to pH ~3 with HCl. Extract with dichloromethane/hexane mixture (1:1 v/v) using liquid-liquid extraction. Concentrate extracts under gentle nitrogen stream.
Analysis: Analyze extracts by HPLC-PDA and GC-MS. Monitor this compound depletion at 280-330 nm and identify photoproducts through mass fragmentation patterns.
Kinetic Analysis:
Purpose: To investigate this compound photodegradation under controlled laboratory conditions that simulate solar irradiation.
Materials and Equipment:
Procedure:
Reactor Setup: Install mercury lamp in photoreactor housing with Pyrex filter to eliminate UV-C radiation. Position reaction vessels in merry-go-round apparatus.
Irradiation Conditions: Add 50 mL of this compound solution (2-10 mg/L) to reaction vessels. Maintain constant temperature (25±2°C) using recirculating water cooling system.
Light Intensity Measurement: Prepare p-nitroacetophenone/pyridine actinometer solution (10⁻⁵ M p-nitroacetophenone, 0.042-0.093 M pyridine depending on season). Determine light intensity by measuring photodegradation rate of actinometer.
Sampling and Analysis: Collect samples at regular intervals. Analyze directly by HPLC or after extraction/concentration for GC-MS analysis.
Quantum Yield Calculation: Determine using the formula: Φ = (k × V × N_A) / (I × (1 - 10^(-A))) Where k = rate constant (s⁻¹), V = volume (L), N_A = Avogadro's number, I = photon flux (einstein s⁻¹), A = absorbance at irradiation wavelength
HPLC Conditions for this compound Analysis [4]:
Sample Preparation:
GC-MS Conditions for Photoproduct Identification [4]:
Data Interpretation:
The photodegradation rate of this compound is significantly influenced by various environmental factors, with salinity effects being particularly noteworthy. Studies have demonstrated that the presence of certain salts can substantially decrease the photodegradation quantum yield through quenching of the excited singlet state responsible for this compound photolysis [2]:
Table 3: Effect of salt solutions on this compound photodegradation quantum yield relative to distilled water
| Salt Solution | Relative Quantum Yield | Proposed Mechanism |
|---|---|---|
| Distilled Water | 1.00 (reference) | Baseline |
| NaCl | Decreased | Singlet state quenching |
| NaBr | Decreased | Heavy atom effect enhancement |
| BaCl₂ | Decreased | External heavy atom effect |
| ZnCl₂ | Decreased | Complex formation and quenching |
| Natural Waters | Variable (0.5-0.9) | Combined effects of DOM and ions |
The decreased quantum yield in the presence of salts such as NaCl, NaBr, BaCl₂, and ZnCl₂ is attributed to the quenching of the excited singlet state of this compound. Interestingly, the photodegradation is not affected by the presence of oxygen or typical triplet quenching agents such as sorbic acid, providing further support for the involvement of the singlet excited state rather than the triplet state in the photodegradation process [2].
Dissolved organic matter (DOM) in natural waters can also influence this compound photodegradation through various mechanisms including light screening, excited-state energy transfer, and radical generation. The net effect depends on the specific composition and concentration of DOM, with both inhibition and enhancement of degradation rates possible depending on the dominant mechanism.
This compound exhibits varying persistence under different environmental conditions:
The relatively rapid photodegradation in surface waters suggests that direct photolysis represents an important dissipation pathway for this compound in aquatic systems, potentially limiting its persistence in sunlit environmental compartments.
The protocols and data presented in this application note support comprehensive environmental risk assessment for this compound and its transformation products. Key applications include:
The identification of stable photoproducts with masses of 294(a), 278, and 190 Daltons suggests that complete mineralization of this compound may require extended irradiation or additional degradation processes, highlighting the potential for persistent transformation products in aquatic environments [4] [5]. These findings underscore the importance of considering both the parent compound and its major transformation products in comprehensive risk assessment frameworks.
Fenarimol is a fungicide whose environmental dissipation is significantly influenced by photochemical processes. Understanding its photodegradation mechanisms, particularly through techniques like laser flash photolysis, is crucial for evaluating its environmental fate [1]. The photobehavior of this compound differs meaningfully between solution and solid surfaces, impacting how it breaks down in different environmental compartments [1] [2].
The primary photodegradation mechanism of this compound involves homolytic cleavage of the bond between the carbinol carbon and the pyrimidine ring. The subsequent fate of the generated radicals depends on the environment, leading to distinct product distributions [1].
The table below summarizes the two primary photodegradation pathways and their conditions:
| Pathway | Environment | Mechanism | Key Products / Intermediates |
|---|---|---|---|
| Homolytic Cleavage & Recombination [1] | Methanol solution | Homolytic cleavage of the pyrimidyl ring bond, generating pyrimidine and ketyl radicals, followed by in-cage recombination. | Intermediate with absorption band >350 nm; Product with m/z 328 [1] [2] |
| Dechlorination [1] | Cellulose surface | Cleavage of the carbon-chlorine bond, leading to dechlorination. | Compound C (from aqueous studies) [1] |
The following diagram illustrates the main photodegradation pathways of this compound across different environments:
The following protocol is adapted from methodologies described in the comparative study of this compound in solution and on surfaces [1] [2].
1. Objective To characterize the transient species formed during the photolysis of this compound in methanol and on cellulose surfaces using laser flash photolysis, and to determine the primary reaction mechanisms.
2. Materials and Sample Preparation
3. Instrumentation and Procedure
4. Data Analysis and Expected Observations The table below outlines the key transient species and their characteristics based on published studies:
| Parameter | Observation in Methanol Solution | Observation on Cellulose Surface |
|---|---|---|
| Transient Absorption | Band centered at 320 nm (common to pyrimidine/chlorobenzene units). Band above 350 nm (assigned to a recombination intermediate) [2]. | Broader absorption spectrum extending up to 600 nm [2]. |
| Assigned Species | Triplet excited state (T*), ketyl and pyrimidine radicals, recombination intermediates [1]. | Triplet state, radicals, and other surface-stabilized intermediates; dechlorination-derived species [1]. |
| Lifetime Analysis | Kinetics analysis reveals fast decay for the recombination intermediate, consistent with in-cage recombination [1]. | Decay kinetics are likely more complex due to the heterogeneous nature of the surface, potentially showing longer-lived transients [1]. |
The available studies provide a foundational understanding but lack exhaustive procedural details for a modern laboratory setting. Key limitations and future research needs include:
Fenarimol is a pyrimidine-type fungicide widely used in agricultural practices for controlling fungal diseases in various crops. While effective as a fungicide, this compound has been identified as a potential endocrine-disrupting chemical with documented developmental toxicity in mammalian systems. Traditional in vivo toxicity testing for chemicals like this compound presents significant challenges including ethical concerns, high costs, and prolonged experimental durations. These limitations have accelerated the development of novel approach methodologies (NAMs) that can reduce reliance on animal testing while maintaining scientific rigor for risk assessment.
The Physiologically Based Toxicokinetic (PBTK) modeling-facilitated reverse dosimetry (PBTK-RD) approach represents a transformative strategy in modern toxicology that enables the extrapolation of in vitro toxicity data to predict in vivo outcomes. This approach operates on the fundamental principle that in vitro effect concentrations can be converted to equivalent in vivo doses through mathematical modeling of chemical absorption, distribution, metabolism, and excretion (ADME) processes. For this compound, this methodology has been successfully applied to predict its developmental toxicity profile, demonstrating particular utility for compounds with suspected endocrine-disrupting properties [1] [2].
The scientific foundation of the reverse dosimetry approach rests on the hypothesis that equivalent tissue concentrations produce equivalent toxic effects across experimental systems, whether in vitro or in vivo. By employing a mechanistic PBTK model, researchers can establish quantitative relationships between external exposure doses and internal target tissue concentrations. This capability addresses a critical limitation of in vitro systems—their inability to account for whole-organism pharmacokinetic processes that determine actual chemical exposure at target sites [2] [3]. The resulting integrated approach aligns with the 3Rs principle (Replacement, Reduction, and Refinement of animal testing) while providing a scientifically robust framework for chemical risk assessment.
The development of a minimal PBTK model for this compound typically employs a structure consisting of several key compartments: liver, gut, kidney, richly perfused tissues, slowly perfused tissues, and blood. This structure represents a balance between model complexity and parameter identifiability, ensuring physiological relevance while maintaining computational efficiency. For this compound specifically, the model must account for its particular distribution patterns and metabolic pathways, as these factors significantly influence its toxicokinetic behavior [1].
The model structure operates on mass balance principles, with differential equations describing the rate of change of chemical amount in each compartment. These equations incorporate physiological parameters (e.g., tissue volumes, blood flow rates), compound-specific parameters (e.g., partition coefficients, metabolic rate constants), and system-specific parameters (e.g., exposure scenarios). The model should be designed to simulate both rats (for validation purposes) and humans (for risk assessment applications), with appropriate physiological scaling between species [1] [2].
Table 1: Key Compartments in Minimal PBTK Model for this compound
| Compartment | Physiological Relevance | Key Parameters |
|---|---|---|
| Liver | Primary site of metabolism | Hepatic clearance, partition coefficient |
| Gut | Oral absorption site | Absorption rate constant, permeability |
| Kidney | Elimination | Renal clearance, glomerular filtration rate |
| Richly Perfused Tissues | Organs with high blood flow (brain, heart, etc.) | Tissue:blood partition coefficients |
| Slowly Perfused Tissues | Organs with lower blood flow (muscle, skin, etc.) | Tissue:blood partition coefficients |
| Blood | Transport medium | Plasma protein binding, blood:air partition coefficient |
Parameterization of the this compound PBTK model requires integration of multiple data types, including in silico predictions, in vitro measurements, and limited in vivo data. Critical compound-specific parameters for this compound include partition coefficients (defining tissue distribution), metabolic rate constants (determining clearance), and binding affinities (influencing free concentrations). These parameters can be determined through targeted experimental approaches or estimated using quantitative structure-property relationship (QSPR) models [1] [4].
For this compound, specific parameter values have been reported in recent studies. The fraction unbound in plasma is a particularly critical parameter, as it determines the freely available concentration for biological activity. Hepatic metabolic clearance parameters can be derived from in vitro incubation studies with liver microsomes or hepatocytes, followed by appropriate scaling to in vivo values. The model should be calibrated using available in vivo pharmacokinetic data in rats and subsequently verified by comparing predicted concentrations with observed data not used in the calibration process [1] [5].
Table 2: Critical Parameters for this compound PBTK Model
| Parameter Type | Specific Parameters | Determination Method |
|---|---|---|
| Physicochemical | log P, pKa, solubility | Experimental measurement |
| Binding | Plasma protein binding, fraction unbound | Equilibrium dialysis, ultrafiltration |
| Distribution | Tissue:blood partition coefficients | In vitro incubation, prediction tools |
| Metabolism | Michaelis-Menten constants (Vmax, Km) | Liver microsomal incubations |
| Elimination | Renal clearance, biliary excretion | In vivo studies, prediction models |
Comprehensive model evaluation is essential to establish confidence in PBTK model predictions. For this compound, this process involves comparing model-predicted blood concentration-time profiles with observed in vivo data following various administration routes and dose levels. Statistical measures such as average fold error (AFE) and root mean square error (RMSE) provide quantitative assessment of model accuracy. A well-validated model should predictions within twofold of observed values for most data points [1] [4].
Additional validation can include comparing predicted cumulative excretion of this compound and its metabolites with experimental data, although some discrepancies may occur due to unaccounted metabolic pathways. For the this compound model, evaluation against independent datasets (not used in model calibration) strengthens the validation process and demonstrates model robustness. The model's predictive capability for human kinetics should be assessed through comparison with in vitro human metabolism data and, when available, limited human exposure data [1].
The reverse dosimetry approach provides a systematic methodology for translating in vitro concentration-response data to in vivo dose-response relationships. The fundamental premise is that an in vitro bioactivity concentration represents a target tissue concentration that would produce similar effects in vivo. The PBTK model serves as the computational bridge by identifying the external dose regimen that would produce the critical internal concentration associated with effects in the in vitro system [1] [2].
The workflow begins with the determination of in vitro point of departure (PoD) values, such as the lowest observed effect concentration (LOEC) or benchmark concentration (BMC). These values are then adjusted for differences in protein binding and other factors between the in vitro system and in vivo conditions. The PBTK model performs reverse dosimetry calculations to identify the daily external dose that would yield steady-state blood or tissue concentrations equivalent to the adjusted in vitro PoD. This process generates a predicted in vivo dose-response curve that can be used to derive points of departure for risk assessment, such as benchmark doses (BMDs) [1] [4].
The following diagram illustrates the complete workflow for the PBTK modeling-facilitated reverse dosimetry approach:
The implementation of reverse dosimetry requires careful consideration of several technical factors. Protein binding corrections are essential because the free concentration (unbound fraction) is generally considered the biologically active moiety. The adjustment typically involves measuring or estimating the fraction unbound in both the in vitro assay medium and in plasma, then calculating the corrected effective concentration [2] [4].
For this compound, the reverse dosimetry approach has been successfully implemented using in vitro developmental toxicity data. The predicted assay equivalent rat oral dose of 36.46 mg/kg was found to be comparable to the literature-reported in vivo BMD10 value of 22.8 mg/kg, demonstrating reasonable accuracy in prediction. This level of concordance (approximately 1.6-fold difference) supports the utility of the approach for quantitative risk assessment applications [1].
The mathematical implementation typically involves iterative simulations with the PBTK model to identify the external dose that produces a steady-state blood concentration equivalent to the protein-binding-adjusted in vitro effect concentration. For some applications, target tissue concentrations may be used instead of blood concentrations, particularly when there is evidence of active transport or specific accumulation mechanisms. The output is a series of predicted in vivo doses corresponding to different effect levels from the in vitro concentration-response curve [1] [4].
Objective: To generate concentration-response data for this compound toxicity in relevant in vitro systems.
Developmental Toxicity Assessment Using ES-D3 Cell Differentiation Assay:
Endocrine Disruption Screening:
Objective: To determine critical parameters for development of this compound PBTK model.
Plasma Protein Binding:
Hepatic Metabolic Clearance:
Tissue Partition Coefficients:
In a recent case study, a minimal PBTK model was developed for this compound in both rats and humans to support the prediction of developmental toxicity [1]. The model incorporated in vitro and in silico parameter values including tissue partition coefficients derived using mechanistic methods, hepatic clearance parameters from liver microsomal incubation studies, and protein binding data from equilibrium dialysis experiments. The model structure included key compartments relevant to this compound's distribution and potential sites of toxicity.
The model was evaluated by comparing predicted blood concentration-time profiles with observed in vivo data in rats following both intravenous and oral administration. The results demonstrated good predictive performance, with most predicted concentrations falling within twofold of observed values. This level of accuracy was considered acceptable for the intended application of predicting in vivo developmental toxicity points of departure. The model was subsequently applied to humans using appropriate physiological scaling and human-specific metabolic parameters [1].
For this compound, the PBTK model successfully described its nonlinear pharmacokinetic behavior, particularly at higher dose levels where saturation of metabolic processes may occur. The model also accounted for species differences in key ADME processes between rats and humans, enabling more accurate cross-species extrapolation. This comprehensive model development and evaluation process established a solid foundation for implementing the reverse dosimetry approach [1] [5].
The implementation of reverse dosimetry for this compound utilized in vitro developmental toxicity data from the ES-D3 cell differentiation assay. The lowest observed effect concentration from this assay was adjusted for differences in protein binding between the in vitro assay medium and rat blood. The PBTK model was then used to determine the oral dose level in rats that would produce a blood concentration equivalent to the protein-binding-adjusted in vitro effect concentration [1].
The results demonstrated that the predicted assay equivalent rat oral dose for this compound was 36.46 mg/kg, which showed good agreement with the literature-reported in vivo benchmark dose (BMD10) of 22.8 mg/kg for developmental toxicity. The relatively small difference (approximately 1.6-fold) between predicted and observed values supports the validity of the PBTK-RD approach for this compound. This level of concordance is particularly notable given that the model parameters were primarily derived from in vitro and in silico sources without extensive calibration to in vivo pharmacokinetic data [1].
The approach was further extended to humans by extrapolating the in vitro effect concentration to a human equivalent dose using the human PBTK model. This application demonstrates the utility of the methodology for human health risk assessment when compound-specific human toxicity data are unavailable. The successful prediction of this compound's developmental toxicity highlights the potential of this approach to inform priority-setting and risk assessment decisions for data-poor chemicals [1].
Table 3: this compound Reverse Dosimetry Predictions vs. In Vivo Data
| Parameter | Predicted Value | In Vivo Value | Fold Difference |
|---|---|---|---|
| Rat Oral Dose (BMD10) | 36.46 mg/kg | 22.8 mg/kg | 1.6 |
| Human Equivalent Dose | Model-derived | Not available | - |
| Chemical-Specific Adjustment Factor | Calculated | Default value | - |
The PBTK-RD approach for this compound enables the derivation of chemical-specific adjustment factors (CSAFs) for interspecies and interindividual variability, moving beyond default uncertainty factors traditionally used in risk assessment. By comparing the predicted population variability in this compound plasma concentrations with default uncertainty factors, researchers can evaluate the protectiveness of conventional risk assessment approaches [1].
For this compound, Monte Carlo simulations were performed to predict population variability in plasma concentrations and to derive CSAF for intersubject human kinetic differences. The comparison of CSAF values for interspecies and intersubject toxicokinetic variability with their respective default values revealed that the applied default uncertainty factors were adequately protective for this compound. This application demonstrates how PBTK modeling can provide quantitative, mechanistic evidence to support chemical risk assessment and potentially refine safety criteria [1].
The derivation of CSAFs incorporates probabilistic methods to account for physiological and biochemical variability in key ADME processes across human populations. This represents a significant advancement over traditional default factors by providing a more scientifically grounded, chemical-specific basis for addressing human variability. As regulatory agencies increasingly accept such approaches, the application of PBTK modeling for deriving chemical-specific adjustment factors is expected to expand [1] [3].
Comprehensive uncertainty and variability analysis is essential for establishing confidence in PBTK-RD predictions. For the this compound case study, this involved assessing both model uncertainty (related to model structure and parameter values) and population variability (interindividual differences in physiology and biochemistry). Sensitivity analysis identified the most influential parameters on model outputs, guiding targeted refinement of these parameters [1].
Several limitations and uncertainties remain in the application of PBTK-RD for this compound and similar compounds. These include potential gaps in model structure (e.g., inadequate representation of certain tissues or metabolic pathways), uncertainties in parameter values (particularly for humans), and the assumption that in vitro effect concentrations directly correspond to in vivo target tissue concentrations. Despite these limitations, the approach represents a significant advancement in the use of alternative methods for chemical risk assessment [1] [6].
The PBTK modeling-facilitated reverse dosimetry approach for this compound demonstrates the power of integrating in vitro toxicity data with computational modeling to predict in vivo toxicological outcomes. The successful prediction of this compound's developmental toxicity, with reasonable accuracy compared to traditional in vivo studies, supports the utility of this methodology for chemical risk assessment. The approach aligns with the 3Rs principle by reducing reliance on animal testing while providing mechanistically grounded, quantitative predictions of toxicity.
Future developments in this field will likely focus on refining model structures to better represent key biological processes, improving parameter estimation methods through advanced in vitro and in silico techniques, and expanding application to broader chemical classes and toxicological endpoints. As regulatory acceptance of these approaches grows, PBTK modeling-facilitated reverse dosimetry is poised to become an increasingly important tool in chemical safety assessment, potentially transforming how we evaluate and manage risks from environmental chemicals like this compound.
The table below summarizes quantitative data on dermal exposure to this compound during typical handling activities, which can help you benchmark and assess the effectiveness of your safety controls [1].
| Activity | Total Dermal Exposure (Mean) | Percentage of Handled Active Ingredient | Most Exposed Body Part(s) |
|---|---|---|---|
| Mixing/Loading | 0.17 ± 0.11 mg | 0.001 ± 0.001% | Hands (~100% of exposure) |
| Application (Spraying) | 0.22 ± 0.15 mg | 0.003 ± 0.002% | Back and Legs (Shins accounted for 54.8%) |
Q1: Which tasks present the highest risk of dermal exposure? The risk is present during both suspension preparation and application, but the primary exposure sites differ [1]:
Q2: What is the most important piece of personal protective equipment (PPE)? Chemical-resistant gloves are non-negotiable. Given that hands can receive virtually all of the exposure during mixing and loading, gloves are your first and most important line of defense [1].
Q3: Besides the hands, what other body parts need protection? Your legs, especially the shins, and back require protection. During application activities like spraying, these areas receive the majority of dermal exposure. Wearing a full-length lab coat or protective suit and sturdy, impermeable footwear is essential [1].
| Problem | Possible Cause | Solution |
|---|---|---|
| High potential for hand contact during liquid handling. | Inadequate hand protection or improper glove removal technique. | Mandate double-gloving with chemical-resistant gloves (e.g., nitrile). Practice proper glove doffing to prevent skin contamination. |
| Uncertainty about full-body exposure levels during experimental procedures. | Lack of quantitative exposure monitoring for specific methods. | Implement a dermal exposure assessment study using standardized patches and gloves on different body parts, as detailed in the experimental protocol below [1]. |
| Contamination of torso and legs during simulated application (e.g., spraying). | Lack of protective clothing on the body and legs. | Wear a long-sleeved, back-closing lab coat and dedicated protective trousers. Ensure no gaps exist between footwear and trousers [1]. |
This methodology, adapted from a greenhouse exposure study, provides a framework for quantifying dermal exposure in a laboratory setting [1].
1. Principle Dermal exposure is measured by attaching absorbent patches to specific areas of protective clothing and using cotton gloves. The patches and gloves are collected after the procedure, and the amount of this compound residue is extracted and quantified.
2. Materials
3. Procedure
The workflow for this exposure assessment is outlined in the following diagram:
The diagram below summarizes the primary routes of exposure and the corresponding protective measures, highlighting that protection is a multi-step process.
The table below summarizes core validation parameters from several studies for easy comparison.
| Sample Type | Analytical Technique | Extraction Method | LOQ / LOD | Recovery (%) | Key Validation Findings |
|---|---|---|---|---|---|
| Liver, Kidney, Gastric Content [1] [2] | HPLC-DAD/MSD | Solid-Phase Extraction (SPE) | LOD: 1.0 mg/L (HPLC-DAD) [2] | N/A for validation | Good precision and accuracy; Method linearity confirmed [2] |
| Banana [3] | UHPLC-MS/MS | Modified QuEChERS | LOQ: 10.0 μg/kg [3] | 70-120% (across multiple levels) [3] | Method validated per SANCO/12495/2011; Trueness and precision acceptable [3] |
| Carmelite Drops (Nutraceutical) [4] | Fast GC-MS | Dispersive Liquid-Liquid Microextraction (DLLME) | LOD: 5.00 μg/kg (for most compounds) [3] | Data presented as relationship to alcohol content [4] | Linearity, LOD/LOQ, accuracy, precision assessed; Matrix effects studied [4] |
| Greenhouse Exposure Matrices [5] | GC-NPD | Solvent Extraction (Acetone) | MLOQ: Calculated based on ILOQ and protocol [5] | Confirmed via recovery tests [5] | ILOD, ILOQ, linearity, extraction efficiency, and trapping efficiency validated [5] |
To assist with troubleshooting, here are the detailed workflows for two key methods used for fenarimol analysis.
This multiresidue method is suitable for plant-based matrices and was validated according to European Union SANCO guidelines.
This method was developed for a fatal intoxication case and highlights the analysis of complex post-mortem matrices.
Q1: What is a major challenge in quantifying this compound in complex herbal nutraceuticals, and how can it be mitigated?
A: The primary challenge is significant matrix effects (ME), which can suppress or enhance the analyte signal in GC-MS or LC-MS/MS, leading to inaccurate quantification [4].
Q2: In a forensic context, how can we confidently identify this compound in post-mortem samples where it was not initially suspected?
A: As in a reported case, initial suspicion might be for other pesticides (e.g., organophosphates). A combination of techniques provides confident identification [1] [2]:
Q3: What are typical concentration ranges found in real-world cases?
A: While therapeutic or toxic ranges in humans are not well-established, data from a fatal intoxication case provides a reference. Concentrations found in post-mortem tissues were 89.0 mg/mL in gastric contents, 1.9 mg/g in liver, and 0.4 mg/g in kidney [1] [2]. Note that blood was not available for analysis in this case, and post-mortem redistribution can affect concentrations in various tissues [2].
The table below summarizes the most potent fenarimol analogues identified from a large-scale screening effort, which can serve as key reference compounds for your research [1] [2].
| Analogue Identifier | In Vitro Potency (MIC₅₀) | In Vivo Efficacy (Larval Survival) | Key Property (Log D at pH 7.4) |
|---|---|---|---|
| Analogue 9 | 0.25 μM | Data not specified | Data not specified |
| Analogue 12 | 0.25 μM | Data not specified | Data not specified |
| Analogue 1 | < 9 μM | Prolonged survival [1] | < 2.5 [1] |
| Analogue 4 | < 9 μM | Prolonged survival [1] | < 2.5 [1] |
| Analogue 8 | < 9 μM | Prolonged survival [1] | < 2.5 [1] |
| Analogue 16 | < 9 μM | Prolonged survival [1] | < 2.5 [1] |
| Analogue 167 | < 9 μM | Prolonged survival [1] | < 2.5 [1] |
| Analogue 310 | < 9 μM | Prolonged survival [1] | < 2.5 [1] |
> Note: The identifiers (e.g., "Analogue 9") correspond to the numbering system used in the open-source MycetOS project [1]. The MIC₅₀ (Minimum Inhibitory Concentration) is the median concentration required to inhibit the growth of 50% of Madurella mycetomatis isolates. In vivo efficacy was tested in a Galleria mellonella larval model [1] [2].
Here are answers to some specific issues you might encounter during your experiments.
Q1: My this compound analogue shows excellent in vitro activity but fails in the in vivo larval model. What could be the reason? A: The most likely cause is suboptimal lipophilicity. A strong correlation exists where analogues with a calculated log D (at pH 7.4) value below 2.5 demonstrate significantly better in vivo efficacy, leading to prolonged larval survival [3] [1] [2]. Overly lipophilic compounds (log D > 2.5) may have poor solubility or unfavorable pharmacokinetics, hindering their ability to penetrate the fungal grains in an infected host [1].
Q2: Which physicochemical properties, besides log D, are associated with high in vitro potency? A: Analysis of 185 analogues revealed that more potent compounds (showing lower percentage fungal growth at 100 μM) tend to have the following characteristics [1] [2]:
Q3: What is the recommended workflow for evaluating new this compound analogues? A: The established protocol involves a sequential in vitro and in vivo testing pipeline, as visualized below.
For reproducible results, follow these detailed methodologies cited in recent publications.
In Vitro Susceptibility Assay [4] [5] This protocol is used for initial screening and determining the MIC₅₀.
In Vivo Galleria Mellonella Model [4] [1] [5] This model predicts therapeutic outcomes by assessing survival and fungal burden.
The tables below summarize core findings from a 2025 study that evaluated 185 this compound analogues, providing quantitative benchmarks for your designs [1].
Table 1: Optimal Physicochemical Properties for this compound Analogues This table lists the property ranges associated with potent in vitro and in vivo activity [1].
| Property | Target for Potent In Vitro Activity | Target for Improved In Vivo Efficacy |
|---|---|---|
| Lipophilicity (LogD at pH 7.4) | LogD > 2.5 | LogD < 2.5 |
| Molecular Weight (MW) | < 400 Da | Not specified |
| Number of Rotational Bonds | ≤ 5 | Not specified |
Table 2: Structural Modifications & Their Impact on Activity This table outlines the effects of modifying the core this compound structure [1].
| Region of Core Structure | Impact of Modification |
|---|---|
| Aromatic Ring B | Optimal substituents significantly enhance potency. |
| Pyrimidine Ring A | Specific substituents are crucial for maintaining target engagement and potency. |
Here are the core methodologies used to generate the SAR data, which you can adapt for your own compound profiling.
This assay determines the half-maximal inhibitory concentration (MIC₅₀) of your compounds [1].
This protocol uses the Galleria mellonella (wax moth) larval model to evaluate efficacy in a live host [1].
The following diagrams map the key experimental workflows and decision-making processes for this compound optimization.
Diagram 1: The this compound analogue screening and optimization workflow, from initial library screening to the identification of lead candidates with in vivo efficacy [1].
Diagram 2: Key structure-activity relationship (SAR) parameters for designing improved this compound analogues, highlighting optimal physicochemical properties and structural features [1].
Q1: My compound shows excellent in vitro potency (MIC₅₀ < 1 µM) but fails in the in vivo larval model. What could be the reason?
Q2: How can I participate in or access more data from open-source drug discovery for neglected diseases?
Q3: What is the presumed mechanism of action of this compound analogues against fungi?
This section addresses the core methodology for translating in vitro findings to in vivo predictions.
Q: What is the most validated computational method to predict in vivo developmental toxicity of this compound from in vitro data? A: The most validated method is the Physiologically Based Toxicokinetic (PBTK) modeling-facilitated reverse dosimetry (PBTK-RD) approach [1].
Here you will find detailed methodologies and summarized quantitative data from recent studies.
Q: What are the key in vitro assays and associated protocols used for this compound toxicity testing? A: The primary assays used are the Embryonic Stem Test (EST) for developmental toxicity and the Comet assay for genotoxicity.
Protocol 1: Embryonic Stem Test (EST) for Developmental Toxicity [1]
Protocol 2: Single-Cell Gel Electrophoresis (Comet) Assay for Genotoxicity [2]
The table below summarizes key toxicity data and parameters for this compound from recent research:
| Assay / Parameter | Description | Value / Finding | Source / Context |
|---|---|---|---|
| In Vitro Developmental Toxicity (EST) | Concentration inhibiting ES-D3 cell differentiation | IC50 used as input for PBTK-RD model | [1] |
| In Vitro Genotoxicity (Comet Assay) | Induction of DNA strand breaks in mouse leukocytes | Significant increase at 0–96 ng/mL | [2] |
| Predicted In Vivo PoD (Rat) | Assay equivalent oral dose for developmental toxicity | Correlated well with reported BMD10 value | [1] |
| Key PBTK Parameter (Rat) | Fraction unbound in plasma (fu,p) | 0.019 | [1] |
| Key PBTK Parameter (Rat) | In vitro hepatic clearance (CLh, in vitro) | 4.30 µL/min/million cells | [1] |
This section covers supplementary in silico approaches that can enhance your research.
Q: How can Machine Learning (ML) and Structure-Activity Relationships (SAR) be applied? A: ML and SAR models can predict toxicity and optimize compound design, serving as powerful tools for screening and prioritization.
Machine Learning for Toxicity Prediction [3]
Structure-Activity Relationship (SAR) for this compound Analogues [4]
This FAQ section addresses specific problems you might encounter during your experiments.
Q: My in vitro model shows toxicity, but the PBTK-RD prediction seems to overestimate the safe in vivo dose. What could be wrong?
Q: I am getting conflicting genotoxicity results for this compound. How should I interpret this?
The diagram below illustrates the integrated workflow for predicting this compound's in vivo toxicity, combining in vitro data, PBTK modeling, and in silico tools.
This technical support guide synthesizes the latest methodologies for this compound toxicity prediction. The PBTK-RD approach provides a robust quantitative framework, while ML and SAR offer valuable supportive insights.
The following table summarizes the solubility and key physical properties of this compound to guide your solvent selection [2].
| Property | Value & Conditions | Relevance to Extraction |
|---|---|---|
| Water Solubility | 13.7 mg/L @ 20°C, pH 7 | Low solubility makes water unsuitable for extraction, but indicates potential for matrix moisture to affect recovery. |
| Solubility in Organic Solvents | ||
| - Methanol | 98,000 mg/L | Excellent solvent for extraction and standard preparation. |
| - Ethyl Acetate | 73,300 mg/L | Excellent solvent for extraction, especially from food matrices [1]. |
| - Xylene | 33,300 mg/L | Good solvent. |
| - n-Heptane | 920 mg/L | Relatively poor solvent; can be used for partitioning/clean-up. |
| Log P | 3.69 @ 20°C | Confirms high hydrophobicity; indicates strong preference for organic phases over aqueous ones. |
| Melting Point | 117 - 119 °C | Can inform solid-phase extraction (SPE) protocol development and storage conditions. |
The table below outlines specific methodologies for extracting and analyzing this compound from various sample types, as cited in the literature [1] [3].
| Sample Type | Extraction | Clean-up | Analysis | Key Parameters |
|---|---|---|---|---|
| Cucumbers, Greenhouse Samples [3] | Acetone agitation of exposure matrices (patches, gloves) | Concentration under N₂ stream | GC-NPD | HP-5 column; 210°C to 280°C; N-P detector [3]. |
| Grapes [1] | Ethyl Acetate | d-SPE | LC-ESI-MS/MS | Electrospray Ionization; Multiple Reaction Monitoring (MRM). |
| Fruit-based Baby Food [1] | Information missing | Information missing | PTV-LP-GC-HR-TO-F-MS | Programmed Temp. Vaporizer; Low-Pressure GC; High-Res Time-of-Flight MS. |
| Honeys, Honeybees, Pollens [1] | QuEChERS | Not specified | LC-ESI-MS/MS | Electrospray Ionization; Multiple Reaction Monitoring (MRM). |
| Soya Grain [1] | Not specified | Not specified | LC-ESI-MS/MS | Electrospray Ionization; Tandem Mass Spectrometry. |
| HPLC (Reverse Phase) [4] | (Method for standard) | (Method for standard) | HPLC-UV | Newcrom R1 column; Mobile Phase: ACN/Water/H₃PO₄ (use HCOOH for MS). |
The following diagram illustrates a generalized workflow for this compound analysis in complex food matrices, synthesizing the methods above:
The primary challenge with this compound is its high lipophilicity, often represented by its Log P (octanol-water partition coefficient). A high Log P value indicates a compound is more likely to bind to lipids and non-polar surfaces, which can lead to issues like adsorption to labware, poor recovery from solid-phase extraction (SPE) columns, and inconsistent results.
The most effective strategy to minimize breakthrough is to control the lipophilicity of the compound itself. Research into this compound analogues for drug development has revealed a clear trend:
For residue analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and robust approach for extracting compounds like this compound from complex matrices. The following workflow, synthesized from validated protocols, is designed to maximize recovery and minimize loss [2] [3].
The diagram below outlines the key stages of this optimized protocol:
When developing or validating your method, pay close attention to the following parameters, which are summarized from the literature:
| Parameter | Recommendation / Value | Purpose & Rationale |
|---|---|---|
| Sample Weight | 5 g [2] [3] | Represents the matrix while maintaining manageable extract volume. |
| Extraction Solvent | Acetonitrile:Ethyl Acetate (70:30) [3] | Effective for a broad range of pesticides; balanced polarity. |
| Partitioning Salts | MgSO₄, NaCl, Citrate Buffers [2] [3] | Removes water, improves phase separation, and controls pH. |
| d-SPE Clean-up | 150 mg PSA, 900 mg MgSO₄ [3] | Removes co-extracted fatty acids, sugars, and organic acids. |
| Final Reconstitution | 200 µL solvent [3] | Concentrates the analyte for sensitive detection. |
Q1: Why is my this compound recovery rate low or inconsistent? This is most often due to its lipophilic nature causing adsorption. Ensure you are using inert polypropylene labware instead of glass, which can have active silanol sites. The use of PSA in the clean-up step is critical to remove interfering compounds that can mask the analyte or compete for binding sites. Furthermore, the addition of analyte protectants like D-sorbitol and gluconolactone in the final reconstitution solvent can significantly improve peak shape and response in GC-MS by blocking active sites in the injection port and column [3].
Q2: How does the sample pH affect this compound stability? While the provided research does not specify this compound's stability over a pH range, it is known to undergo direct photodegradation when exposed to light. The primary mechanism involves homolytic cleavage of the bond to the pyrimidine ring [4]. Therefore, it is crucial to store standards and samples in the dark (e.g., in amber vials) and at low temperatures to prevent photolytic decomposition.
Q3: The QuEChERS method has many versions. Which one is best? The "buffered" QuEChERS method (using citrate salts) is generally recommended, as cited in the protocols above. It helps maintain a stable pH around 5, which is suitable for acid-labile compounds and provides more consistent results across different sample matrices compared to non-buffered versions [2].
Both Fenarimol and Triadimefon belong to a class of fungicides known as sterol biosynthesis inhibitors (SBIs), specifically targeting the cytochrome P-450 dependent enzyme lanosterol 14α-demethylase, which is essential for producing ergosterol in fungal cell membranes [1]. The inhibition of ergosterol biosynthesis disrupts membrane structure and function.
The table below summarizes their core characteristics:
| Characteristic | This compound | Triadimefon |
|---|---|---|
| Chemical Group | Pyrimidine [1] | 1,2,4-Triazole [1] [2] |
| Primary Target | Lanosterol 14α-demethylase (Cyp51) [1] | Lanosterol 14α-demethylase (Cyp51) [1] [2] |
| Mode of Action | Coordinates with iron in cytochrome P-450, blocking oxidative demethylation of lanosterol [1] | Coordinates with iron in cytochrome P-450, blocking oxidative demethylation of lanosterol [1] [2] |
| Systemic Activity | Yes [1] | Yes [1] |
| Vapour Action | Yes [1] | Yes [1] |
| Active Metabolite | Information not located in search results | Triadimenol (also a registered fungicide) [2] |
This shared mechanism of action can be visualized in the following pathway:
Both fungicides are notably effective against powdery mildews on various crops [1]. This compound is also effective against several other fungi, including leaf spot, rust, and smut fungi [1]. Triadimefon is characterized as a broad-spectrum systemic fungicide [2].
A 1984 study directly compared the phytotoxicity of this compound and Triadimefon on grapevines, with key findings summarized below [3]:
| Parameter | This compound | Triadimefon |
|---|---|---|
| Phytotoxic Symptoms | Induced stunting, deformation, and necrosis on young leaves [3]. | Induced stunting, deformation, and necrosis on young leaves [3]. |
| Cultivar Susceptibility | Severity of phytotoxicity varied significantly between grapevine cultivars [3]. | Information on cultivar-specific effects not detailed in available text [3]. |
| Experimental Conditions | Tests conducted on rooted hardwood cuttings in a greenhouse and an established vineyard [3]. | Tests conducted on rooted hardwood cuttings in a greenhouse and an established vineyard [3]. |
| Symptom Severity | Symptoms were more severe in greenhouse conditions than in the field [3]. | Information not specified in available text [3]. |
Powdery mildew fungi are considered high-risk pathogens for developing resistance to site-specific fungicides like this compound and Triadimefon [4]. Resistance can be qualitative or quantitative and often involves mutations in the target site gene or overexpression of drug efflux transporters [4].
In vitro screening studies have identified both this compound and Triadimefon as weak estrogen receptor agonists [5]. This indicates a potential for endocrine-disrupting activity that may be relevant for environmental and toxicological profiling.
The available direct comparative data is limited, with a key phytotoxicity study from 1984 [3]. For a comprehensive contemporary analysis, you may need to investigate the following aspects which are not covered in the current search results:
The 2025 study evaluated 185 fenarimol analogues against the fungus Madurella mycetomatis. The table below summarizes the data for the most promising compounds, highlighting the critical role of lipophilicity (logD) [1] [2] [3].
| Analogue ID | In Vitro MIC₅₀ (μM) | In Vivo Efficacy (Larval Survival) | Predicted logD (pH 7.4) |
|---|---|---|---|
| 9 | 0.25 | Not reported for this specific compound | Not specified |
| 12 | 0.25 | Not reported for this specific compound | Not specified |
| 1 | <9 | Significantly prolonged | <2.5 |
| 4 | <9 | Significantly prolonged | <2.5 |
| 8 | <9 | Significantly prolonged | <2.5 |
| 16 | <9 | Significantly prolonged | <2.5 |
| 167 | <9 | Significantly prolonged | <2.5 |
| 310 | <9 | Significantly prolonged | <2.5 |
| 174 | <9 | Shortened survival (toxic) | Not specified |
Key SAR and Property Trends:
The data presented above were generated using the following standardized experimental methodologies [1] [2]:
The following diagram illustrates the structure-activity relationship analysis and decision workflow for optimizing this compound analogues, based on the findings of the 2025 study.
The diagram below outlines the key steps involved in the biological evaluation of the this compound analogue library, from initial preparation to final data analysis.
This research was conducted as part of the Open Source Mycetoma (MycetOS) project, meaning all data and ideas are publicly shared to accelerate drug discovery for this neglected disease [1] [6] [7].
The table below summarizes key studies that provide experimental data and methodologies relevant to fenarimol's toxicology and drug repurposing.
| Study Focus | In Vitro System / Assay | In Vivo Model / Toxicokinetic Approach | Key Quantitative Findings | Reference / Year |
|---|---|---|---|---|
| Developmental Toxicity & Risk Assessment | Mouse embryonic stem cell (ES-D3) differentiation assay [1] | PBTK-RD in Rats & Humans: A minimal PBTK model for reverse dosimetry [2] [1]. | Predicted rat oral dose: 36.46 mg/kg (compared to in vivo BMD10 of 22.8 mg/kg). Derived Chemical-Specific Adjustment Factors (CSAFs) for risk assessment [2] [1]. | (Bhateria et al., 2024) [2] [1] |
| Drug Repurposing for Chagas Disease | T. cruzi (Tulahuen strain) amastigote assay [3] | Subchronic mouse model of established T. cruzi infection [3]. | Curative activity with once-daily oral dosing: compound 6 at 20 mg/kg and compound (S)-7 at 10 mg/kg for 20 days [3]. | (Sykes et al., 2013) [3] |
| Drug Repurposing for Mycetoma | M. mycetomatis metabolic inhibition assay [4] [5] | Galleria mellonella (wax moth) larval survival model [4] [5]. | 22 of 185 analogues showed potent in vitro activity (MIC50 < 9 μM). In vivo efficacy correlated with lower lipophilicity (LogD < 2.5) [4] [5]. | (Duong et al., 2025) [4] [5] |
| Endocrine Disruption | MCF-7 cell proliferation assay (estrogenicity and aromatase inhibition) [6] | Uterotrophic assay in ovariectomized female rats [6]. | Induced increased uterine weight in vivo. Dual in vitro effect: aromatase inhibitor at low concentrations and estrogenic at higher concentrations [6]. | (Andersen et al., 2006) [6] |
Here is a deeper dive into the methodologies from the key studies.
This study provides a robust protocol for replacing animal testing with in vitro and in silico methods.
This study outlines a standard preclinical drug discovery pipeline.
The following diagram illustrates the logical workflow of using a PBTK model for reverse dosimetry, as demonstrated in the developmental toxicity study [2] [1].
The most comprehensive data on fenarimol's potency against different M. mycetomatis isolates comes from a 2025 study by Duong et al., which evaluated 185 this compound analogues [1]. The table below summarizes the activity of the most potent analogues against a panel of ten M. mycetomatis isolates with varying genetic backgrounds and geographical origins [1].
| Analogue Identifier | MIC₅₀ Range (μM) | Median MIC₅₀ (μM) | Number of Isolates Tested |
|---|---|---|---|
| 9 | 0.25 - 4 | 0.25 | 10 [1] |
| 12 | 0.25 - 4 | 0.25 | 10 [1] |
| Other potent analogues | 0.25 - >16 | 4 (median for all 22 potent compounds) | 10 [1] |
The experimental data in the comparison table above is based on standardized and validated methodologies.
The 2025 study identified key factors influencing compound potency and in vivo efficacy:
The following table outlines the core methodology based on the 2024 study that successfully derived a CSAF for fenarimol using a PBTK modelling-facilitated reverse dosimetry (PBTK-RD) approach [1].
| Protocol Component | Description |
|---|---|
| Core Approach | Physiologically Based Toxicokinetic (PBTK) modelling with reverse dosimetry [1]. |
| Model Construction | A "minimal-PBTK" model was built to predict the kinetic profile of this compound in rats and humans [1]. |
| Model Verification | The model's predictions were verified by comparing them with observed pharmacokinetic data from rats [1]. |
| Reverse Dosimetry | Reported in vitro developmental toxicity data was converted into predicted in vivo dose-response data in rats and humans [1]. |
| CSAF Derivation | The model was used to derive a CSAF for interspecies (rat-to-human) toxicokinetic variability [1]. |
| Population Variability | Monte Carlo simulations were performed to predict population variability in human plasma concentration and to derive a CSAF for intersubject toxicokinetic differences [1]. |
The application of the above protocol yielded the following quantitative results, which form the basis for the CSAF derivation [1]:
| Parameter | Value / Finding | Context and Significance |
|---|---|---|
| Predicted Rat Oral Dose | 36.46 mg/kg | Assay equivalent dose from in vitro data using reverse dosimetry. |
| Reported In Vivo BMD10 | 22.8 mg/kg | The predicted dose was found to be comparable to this literature-reported value, helping to validate the model. |
| CSAF & Default Factors | The derived CSAF values for interspecies and intersubject variability were found to be adequately protective when compared to their respective default uncertainty factors. | Suggests that the standard default factors used in risk assessment are sufficiently conservative for this compound. |
The diagram below illustrates the key stages of this approach, from model development to the final risk assessment application.
This analysis demonstrates a modern, data-driven framework for deriving chemical-specific adjustment factors.
| Parameter | Molecularly Imprinted Polymer (MIP) | Conventional C18 Sorbent |
|---|---|---|
| Extraction Principle | Selective, shape-specific binding sites complementary to this compound [1] [2]. | General hydrophobic interactions with non-polar analyte parts [3]. |
| Selectivity | High selectivity for this compound due to imprinted cavities [1]. | General-purpose; retains a wide range of non-polar compounds, offering less specific clean-up [1] [4]. |
| Linear Range (R²) | 0.9999 - 0.9994 [1]. | Information not explicitly provided in the search results for this compound. |
| Limit of Detection (LOD) | 0.03 - 0.06 μg mL⁻¹ (in food samples) [1]. | Information not explicitly provided in the search results for this compound. |
| Recovery Rate | 91.16 - 99.52% (in food matrices) [1]. | Information not explicitly provided in the search results for this compound. |
| Best For | Selective extraction and clean-up of this compound from complex matrices [1]. | General-purpose extraction where high selectivity is not required [1]. |
The comparative data in the table above comes from a specific study that developed a molecularly imprinted solid-phase extraction (MISPE) cartridge for this compound analysis in food samples [1]. Here are the key experimental details:
The fundamental difference lies in their extraction mechanisms, which explains the performance gap in selectivity.
The MIP's selective cavity, created during synthesis, allows it to preferentially rebind the target this compound molecule based on both size/shape and chemical functionality (like hydrogen bonds), leading to superior clean-up from complex samples [1] [2]. In contrast, C18's mechanism is based on non-specific hydrophobic interactions, which, while robust, can lead to the co-extraction of other matrix interferents with similar polarity [3] [4].
For the analysis of this compound:
Fenarimol is an agricultural fungicide that inhibits ergosterol biosynthesis, making its chemical structure a promising starting point for developing human therapies for neglected tropical diseases (NTDs) [1] [2] [3]. The open-source drug discovery model, as exemplified by the MycetOS project, is a collaborative and publicly accessible approach that accelerates the identification and optimization of new therapeutic compounds for diseases that lack commercial investment [1] [4].
The diagram below illustrates the typical workflow of an open-source drug discovery project like MycetOS.
Diagram 1: The open-source drug discovery workflow for this compound analogues, from initial screening to candidate selection. SAR: Structure-Activity Relationship [1] [4].
Extensive research has produced numerous this compound analogues with activity against two major neglected tropical diseases: mycetoma (a fungal infection) and Chagas disease (a parasitic infection) [1] [2] [4].
Table 1: In Vitro and In Vivo Efficacy of this compound Analogues
| Disease Target | Most Potent Analogues | In Vitro Activity (MIC₅₀ / IC₅₀) | In Vivo Model & Result | Key Physicochemical Property Linked to Efficacy |
|---|---|---|---|---|
| Mycetoma (Fungal) | MYOS_00009, MYOS_00012 | 0.25 μM [1] [4] | G. mellonella larvae: 6 of 30 tested analogues significantly prolonged survival [4]. | Lower LogD (<2.5) correlated with better in vivo efficacy [1] [4]. |
| Chagas Disease (Parasitic) | Compound 6, (S)-7 | < 30 nM [2] | Mouse model: Curative activity after 20-day oral dosing (20 mg/kg for 6; 10 mg/kg for (S)-7) [2]. | Suitable metabolic stability and oral exposure; minimal CYP3A4 inhibition (IC₅₀ >10 μM) [2]. |
Table 2: Key Physicochemical Properties and Their Impact
| Property | Optimal Range / Characteristic | Observed Impact on Drug Profile |
|---|---|---|
| Lipophilicity (LogD) | < 2.5 (for mycetoma) [1] [4] | Better in vivo efficacy, likely due to improved penetration of fungal grains [1] [4]. |
| Molecular Weight | < 400 Da [1] [4] | Associated with more potent in vitro activity [1] [4]. |
| Stereochemistry | (S)-enantiomer of compound 7 [2] | The (S)-enantiomer was the most active form, highlighting the importance of chiral centers [2]. |
| CYP3A4 Inhibition | Minimal (IC₅₀ >10 μM) [2] | Reduced risk of drug-drug interactions, a significant advantage over some azole antifungals [2]. |
The following are summaries of the key experimental methodologies used to generate the data in the tables above.
The research has established clear relationships between the chemical structure of this compound analogues, their physicochemical properties, and their biological activity. A key finding is the link between lipophilicity (LogD) and in vivo performance for mycetoma, as shown in the following decision pathway.
Diagram 2: A property-based decision pathway for selecting this compound analogues with a higher probability of in vivo success against mycetoma. SAR: Structure-Activity Relationship [1] [4].
Health Hazard;Environmental Hazard